![molecular formula C19H26ClN3O4 B12287557 1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride](/img/structure/B12287557.png)
1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride is a complex organic compound with a unique structure It belongs to the class of indole derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride typically involves multiple steps. The starting material is often indole-2-carboxylic acid, which undergoes a series of reactions to introduce the various functional groups. Common synthetic routes include:
Esterification: Indole-2-carboxylic acid is esterified with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Amidation: The ester is then reacted with 2-(dimethylamino)ethylamine to introduce the dimethylaminoethyl group.
Oxazolidinone Formation: The resulting compound is further reacted with an oxazolidinone derivative to introduce the oxazolidinyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel drugs, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a probe for studying various biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride involves its interaction with specific molecular targets. The indole nucleus can interact with various enzymes and receptors, modulating their activity. The dimethylaminoethyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The oxazolidinyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Indole-2-carboxylic acid, 3-hydroxy-4-methyl-, ethyl ester
- 1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester
- 1H-Indole-2-carboxylic acid, 3-[2-(dimethylamino)ethyl]-
Uniqueness
1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride is unique due to the presence of the oxazolidinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and ability to form specific interactions with biological targets, making it a valuable scaffold for drug development.
Propiedades
Fórmula molecular |
C19H26ClN3O4 |
|---|---|
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
ethyl 3-[2-(dimethylamino)ethyl]-5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H25N3O4.ClH/c1-4-25-18(23)17-14(7-8-22(2)3)15-10-12(5-6-16(15)21-17)9-13-11-26-19(24)20-13;/h5-6,10,13,21H,4,7-9,11H2,1-3H3,(H,20,24);1H |
Clave InChI |
GGMZETZRWDUKSC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)


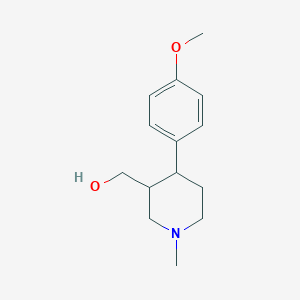
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)
![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)
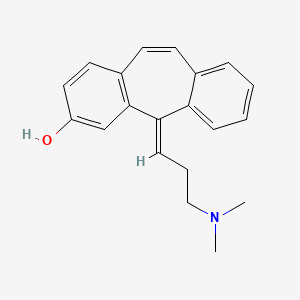
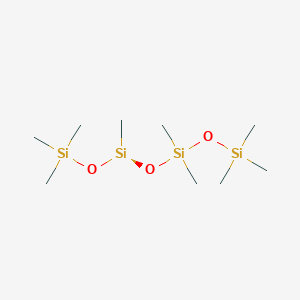
![2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12287513.png)


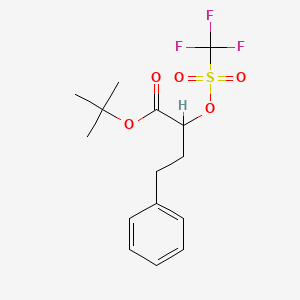
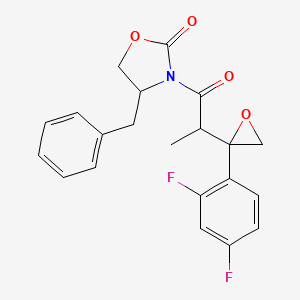
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)
